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Dihydrogen isocitrate -

Dihydrogen isocitrate

Catalog Number: EVT-1595783
CAS Number:
Molecular Formula: C6H7O7-
Molecular Weight: 191.12 g/mol
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Product Introduction

Description
Isocitrate(1-) is a tricarboxylic acid monoanion. It is a conjugate base of an isocitric acid. It is a conjugate acid of an isocitrate(2-).
Source and Classification

Dihydrogen isocitrate can be sourced from metabolic processes involving citric acid and isocitrate. It is classified as a dicarboxylic acid, specifically a tricarboxylic acid, due to its three carboxyl functional groups. The compound can also be referred to as 2-hydroxypropane-1,2,3-tricarboxylic acid in more systematic nomenclature.

Synthesis Analysis

Methods of Synthesis

Dihydrogen isocitrate can be synthesized through several methods, primarily involving the enzymatic conversion of citrate or through chemical synthesis involving hydrolysis or oxidation reactions. The most common methods include:

  1. Enzymatic Synthesis:
    • Isocitrate dehydrogenase catalyzes the oxidative decarboxylation of isocitrate to produce α-ketoglutarate and carbon dioxide, with dihydrogen isocitrate as an intermediate.
    • This process typically occurs in mitochondrial matrices and requires cofactors such as NADP+.
  2. Chemical Synthesis:
    • Chemical methods may involve the reaction of citric acid with specific reagents under controlled conditions to yield dihydrogen isocitrate.
    • Hydrolysis of certain esters of citric acid can also lead to the formation of dihydrogen isocitrate.

Technical Details

The enzymatic synthesis method often requires precise control over temperature and pH to optimize enzyme activity. For chemical synthesis, conditions such as solvent choice and reaction time are critical for maximizing yield and purity.

Molecular Structure Analysis

Structure

Dihydrogen isocitrate has a complex structure characterized by three carboxyl groups (-COOH) attached to a central carbon backbone. The molecular formula for dihydrogen isocitrate is C6H7O7C_6H_7O_7.

Data

  • Molecular Weight: 191.16 g/mol
  • Melting Point: Not well-defined due to its solubility in water.
  • Solubility: Highly soluble in water, which facilitates its role in metabolic processes.
Chemical Reactions Analysis

Reactions Involving Dihydrogen Isocitrate

Dihydrogen isocitrate participates in several key metabolic reactions:

  1. Decarboxylation:
    • Catalyzed by isocitrate dehydrogenase, leading to the formation of α-ketoglutarate.
    • Reaction:
    Dihydrogen Isocitrate Ketoglutarate+CO2+NAD P H\text{Dihydrogen Isocitrate}\rightarrow \text{ Ketoglutarate}+\text{CO}_2+\text{NAD P H}
  2. Formation of Other Metabolites:
    • Can be converted into other intermediates in the citric acid cycle through various enzymatic pathways.

Technical Details

The decarboxylation reaction involves the reduction of NADP+ to NADPH, which serves as a reducing agent in various biosynthetic reactions.

Mechanism of Action

Process

The mechanism by which dihydrogen isocitrate acts primarily involves its role as a substrate for isocitrate dehydrogenase enzymes. The enzyme catalyzes the conversion of dihydrogen isocitrate into α-ketoglutarate through a two-step process:

  1. Oxidation: Dihydrogen isocitrate is oxidized to form oxalosuccinate.
  2. Decarboxylation: Oxalosuccinate undergoes decarboxylation to yield α-ketoglutarate.

Data

This mechanism plays a crucial role in cellular respiration and energy production, linking carbohydrate metabolism with energy generation.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid or as a colorless solution.
  • Odor: Odorless.
  • Taste: Sour due to its acidic nature.

Chemical Properties

  • pH: Dihydrogen isocitrate solutions are acidic, typically around pH 3-4.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.
  • Reactivity: Reacts with strong bases and certain metal ions, forming complexes that can affect its biological availability.
Applications

Scientific Uses

Dihydrogen isocitrate has several important applications in scientific research:

  1. Biochemical Studies:
    • Used extensively in studies related to cellular metabolism and energy production.
  2. Enzyme Kinetics:
    • Serves as a substrate for studying the kinetics of isocitrate dehydrogenase and other related enzymes.
  3. Metabolic Engineering:
    • Investigated for potential applications in metabolic engineering aimed at enhancing biofuel production or improving crop yields through genetic modifications.
Enzymatic Catalysis and Mechanistic Pathways

Role of NADP+-Dependent Isocitrate Dehydrogenases in Oxidative Decarboxylation

NADP+-dependent isocitrate dehydrogenases (IDHs; EC 1.1.1.42) constitute a critical enzyme family responsible for the oxidative decarboxylation of dihydrogen isocitrate (isocitrate in its protonated form) to α-ketoglutarate (2-oxoglutarate) and CO₂, concurrently generating NADPH. This reaction occupies a central position in cellular metabolism, serving dual roles in energy production and redox homeostasis. The enzymatic reaction follows a strict cofactor dependence:

Dihydrogen isocitrate + NADP⁺ → α-ketoglutarate + CO₂ + NADPH + H⁺

Structural and biochemical studies reveal that IDHs belong to a distinct evolutionary lineage of decarboxylating dehydrogenases unrelated to other enzyme families [1] [6]. They exhibit an absolute requirement for a divalent metal cation, typically Mg²⁺, which forms a critical complex with the substrate. The Mg²⁺-isocitrate complex binds within the enzyme's active site cleft, where the metal ion plays indispensable roles in both substrate orientation and transition-state stabilization by neutralizing developing negative charges during catalysis [5] [6]. NADP⁺ binds adjacent to this complex, with its nicotinamide ring positioned optimally for hydride transfer from the C2 atom of isocitrate. The biological significance of this reaction extends beyond carbon metabolism; the NADPH produced is essential for maintaining reduced glutathione (GSH) pools and thioredoxin systems, crucial cellular defenses against oxidative stress, particularly in mitochondria and the cytosol [2] [6] [9].

Table 1: Key Features of NADP+-Dependent Isocitrate Dehydrogenases

PropertyCharacteristicFunctional Significance
Reaction CatalyzedOxidative decarboxylation of isocitrate to α-ketoglutarateCentral step in TCA cycle variants; NADPH production
Cofactor SpecificityStrict NADP⁺ dependenceGenerates NADPH for reductive biosynthesis and antioxidant defense
Metal RequirementMg²⁺ (most common), Mn²⁺ possibleSubstrate chelation; transition state stabilization; active site architecture maintenance
Subcellular LocalizationCytosolic (IDH1), Mitochondrial (IDH2)Compartment-specific NADPH supply; mitochondrial IDH2 critical for redox balance [9]
Structural FoldHomodimeric with large and small domains; Rossmann fold in small domain [5]NADP⁺ binding domain; facilitates hydride transfer

Multi-Step Catalytic Mechanisms: Oxidation, Decarboxylation, and Intermediate Stabilization

The conversion of dihydrogen isocitrate to α-ketoglutarate is a sophisticated three-step chemical process involving sequential oxidation, decarboxylation, and ketonization, each requiring precise chemical catalysis:

  • Dehydrogenation (Oxidation): The reaction initiates with the abstraction of a proton from the C2 hydroxyl group of isocitrate, coupled with hydride (H⁻) transfer from C2 to the re face of the NADP⁺ nicotinamide ring. This concerted action yields the β-ketoacid intermediate oxalosuccinate and NADPH. The reaction is highly exergonic, driving the subsequent decarboxylation. Recent structural evidence confirms that hydride transfer occurs to the re face of NADP⁺ [1] [6] [10].

  • Decarboxylation: Oxalosuccinate, inherently unstable due to its β-ketoacid nature, undergoes rapid and essentially irreversible β-decarboxylation. This step expels the C1 carboxylate group as CO₂, generating the enol intermediate 2-hydroxy-3-oxoglutarate (enol form of α-ketoglutarate). The Mg²⁺ ion plays a critical role here by stabilizing the enolate-like transition state, significantly lowering the activation energy barrier for decarboxylation. Mutagenesis studies (e.g., K230M mutants) severely impair decarboxylation, highlighting the role of specific residues [1] [6] [9].

  • Tautomerization (Ketonization): The enol intermediate spontaneously tautomerizes to the more stable keto form, α-ketoglutarate. While often considered non-enzymatic, crystallographic evidence suggests residues like Tyr160 may facilitate protonation at C3, completing the reaction sequence [1] [5]. Recent studies on homologs suggest a possible role for catalytic dyads (e.g., Lys230/Tyr160 in *E. coli IDH) in protonating the enol intermediate [1].

Stabilization of the transient oxalosuccinate intermediate is paramount. The Mg²⁺ ion coordinates its α-carboxylate and C2 carbonyl oxygen, adopting an octahedral geometry involving additional coordination with active site residues (e.g., Asp307, Asp238 in E. coli IDH) and water molecules [1] [5] [6]. This coordination stabilizes the highly reactive β-ketoacid, preventing premature or non-productive decomposition and ensuring efficient progression to decarboxylation.

Table 2: Key Intermediates and Transition States in Isocitrate Dehydrogenase Catalysis

StepIntermediate/Transition StateKey Stabilizing FactorsEvidence
DehydrogenationOxalosuccinate β-ketoacidMg²⁺ chelation (C1 carboxylate, C2 carbonyl); Active site rigidity; Polar residues (Ser113, Tyr160)Crystal structures of pseudo-Michaelis complexes; Kinetic isotope effects [1] [10]
DecarboxylationEnolate-like TS; Enol α-ketoglutarateMg²⁺ stabilization of enolate; Lys230* positioning; Electrostatic interactions (K100-L103-N115-E336)Mutagenesis (K230M obliterates decarboxylation); Computational modeling [1]
TautomerizationEnol α-ketoglutarateTyr160 proton donation; Bulk solvent access via proton relay (Tyr160-Asp307-Lys230*)pH-rate profiles; Solvent isotope effects; Mutagenesis (Y160F affects reduction) [1]

Active Site Architecture and Residue-Specific Contributions to Substrate Binding

The catalytic prowess of IDH hinges on a highly organized active site sculpted by conserved residues that orchestrate substrate binding, metal coordination, cofactor positioning, and chemical catalysis. Structural analyses, particularly comparisons of "open," "quasi-closed," and "fully closed" conformations, reveal an induced-fit mechanism upon isocitrate and NADP⁺ binding. Domain closure, mediated by a hinge motion across central β-sheets, brings critical residues into precise alignment for catalysis [1] [5] [6].

Key residues and their roles include:

  • Substrate Anchoring and Metal Coordination: Arg119, Arg129, and Arg153 (numbering based on E. coli IDH) form crucial salt bridges and hydrogen bonds with the C1 and C3 carboxylates of isocitrate, positioning the substrate within the active site and neutralizing negative charges. Asp307 and Asp311 (and Asp283* in some conformations) contribute to Mg²⁺ coordination alongside the C1 carboxylate and C2 hydroxyl oxygen atoms of isocitrate itself, completing the octahedral coordination sphere essential for substrate binding and transition-state stabilization [1] [5] [6]. Ser113 plays a dual role: it hydrogen bonds to the C3 carboxylate and is part of the critical "phosphorylation loop" (inhibited when phosphorylated in some IDHs). Mutation of Ser113 drastically impairs catalysis [5].

  • Cofactor Binding and Orientation: The nicotinamide mononucleotide (NMN) moiety of NADP⁺ is positioned for hydride transfer via interactions with residues flanking the phosphorylation loop, particularly Thr105 and Ser113. The adenine ring is held in place by hydrophobic interactions (Ile37, Ile320, His339, Ala342, Val351) and polar contacts (Asn352, Asp392 main chain, Gly321 main chain). Tyr345, Tyr391, Arg395, and Asn352 further stabilize NADP⁺ binding. The correct positioning ensures the re face of the nicotinamide ring is oriented towards the C2 hydrogen of isocitrate [1] [5].

  • Catalytic Tetrad and Acid-Base Chemistry: A conserved electrostatic network, the Lys100-Leu103-Asn115-Glu336 tetrad, is pivotal for assembling a catalytically competent active site during domain closure. Lys230 (located on the adjacent subunit in dimeric IDHs) acts as the primary catalytic base, abstracting the proton from the C2 hydroxyl during dehydrogenation. Evidence supports its role in reprotonating the enol intermediate during decarboxylation. Tyr160 acts as the catalytic acid, protonating C3 after decarboxylation. This is supported by mutagenesis (Y160F severely compromises overall activity, particularly dehydrogenation, while decarboxylation of oxalosuccinate is less affected) and structural data showing Tyr160 movement into the active site upon closure [1] [5] [10]. A proton relay system (Tyr160-Asp307-Lys230) connects the active site to bulk solvent, facilitating proton exchange [1].

Table 3: Major Active Site Residues in E. coli NADP-IDH and Their Functions

ResidueLocation/FeaturePrimary Function(s)Consequence of Mutation/Modification
Arg119Large domainSalt bridge/H-bond with C3 carboxylate of isocitrateLoss of substrate binding affinity; Reduced catalytic efficiency
Arg129Large domainSalt bridge/H-bond with C1 carboxylate of isocitrateLoss of substrate binding affinity; Impaired Mg²⁺-isocitrate complex binding
Ser113Phosphorylation loopH-bond with C3 carboxylate; Interaction with NMN moiety of NADP⁺; Regulation sitePhosphorylation → complete inactivation; Mutations impair catalysis
Tyr160Large domainAcid catalyst (protonates C3 after decarboxylation); H-bond to substrateY160F: Severe loss of overall activity (dehydrogenation most affected)
Lys230*Small domain (adj subunit)Base catalyst (deprotonates C2-OH); Part of proton relay; Stabilizes intermediatesK230M: Abolishes decarboxylation; Severely reduces overall activity
Asp307Large domainMg²⁺ coordination; Part of proton relay (Tyr160-Asp307-Lys230*)Impaired metal binding and catalysis; Disruption of proton relay
Thr105Phosphorylation loopInteraction with NMN moiety of NADP⁺; Helps establish productive cofactor bindingImpaired NADP⁺ binding and hydride transfer efficiency
Glu336Tetrad memberPart of K100-L103-N115-E336 tetrad; Active site assembly and stabilityDisruption of tetrad impairs domain closure and catalytic competence
Mg²⁺Bound substrateBidentate chelation of isocitrate (C1 carboxylate, C2 hydroxyl); TS stabilizationReplacement by Ca²⁺ (larger ion) → 1 Å shift → competitive inhibition [cit:5]

Kinetic Isotope Effects and Transition-State Analysis in Enzymatic Reactions

Kinetic isotope effects (KIEs) provide a powerful window into the transition states of enzymatic reactions by measuring the change in reaction rate upon isotopic substitution of atoms involved in bond breaking/forming. Isotope effect studies have been instrumental in dissecting the chemical mechanism of IDH, resolving ambiguities, and quantifying the commitment to catalysis:

  • Primary Deuterium KIE (²H KIE): Replacing the C2 hydrogen of isocitrate with deuterium (²H) results in a measurable decrease in the reaction rate (kH/kD > 1). For pig heart NADP-IDH, the observed ²H KIE on V/K (where V is maximal velocity and K is the Michaelis constant for isocitrate) is relatively small (~1.08 at low pH) [10]. This seemingly small value is significant. It indicates that while C-H bond cleavage (hydride transfer) is chemically significant, it is not fully rate-limiting under all conditions. The observed KIE is masked by a substantial "commitment to catalysis" – the probability that the enzyme-bound intermediate (oxalosuccinate) proceeds forward to products rather than reverting to substrate. This commitment arises from the rapid decarboxylation step following hydride transfer.

  • ¹³C Kinetic Isotope Effects (¹³C KIE): Replacing the C1 carbon of isocitrate (the atom lost as CO₂) with ¹³C yields a more informative KIE. The observed ¹³C KIE on V/K increases dramatically with decreasing pH, from ~1.0028 at neutral pH to a limiting value of ~1.040 at low pH [10]. This pH dependence reveals critical mechanistic details:

  • The low value near neutrality indicates a very high commitment to decarboxylation (oxalosuccinate partitions overwhelmingly towards decarboxylation rather than back-reduction to isocitrate).
  • The increase at low pH reflects a decrease in this commitment, allowing the intrinsic isotope effect (a measure of the C-C bond stretching in the transition state) to become more expressed. The limiting value of ~1.040 approaches the intrinsic ¹³C KIE for decarboxylation, estimated to be ~1.050 using pH-dependent partitioning data [10].
  • When using [2-²H]-isocitrate, the ¹³C KIE at low pH decreases to ~1.016. This decrease upon deuteration is a hallmark of a stepwise mechanism – dehydrogenation precedes decarboxylation, forming a distinct oxalosuccinate intermediate. The deuterium substitution slows the initial oxidation step, increasing the lifetime of the enzyme-bound isocitrate and thus the probability of dissociation before oxidation. This reduces the observed commitment for decarboxylation, allowing the intrinsic ¹³C KIE to be expressed more fully. The fact that the KIE decreases rather than increases confirms that hydride transfer and decarboxylation are separate steps [10].
  • Transition State Structure and Catalytic Efficiency: The combined KIE data, particularly the large intrinsic ¹³C KIE (~1.050), indicates a transition state for decarboxylation where the C1-C2 bond is significantly elongated, resembling the enolate character proposed in the mechanism. The stepwise nature revealed by the isotope effects (oxidation followed by decarboxylation) allows the enzyme to optimize the transition states for each step independently. The high commitment factor at physiological pH signifies catalytic efficiency; once isocitrate is oxidized, the reaction is strongly driven towards decarboxylation and product formation. The pK_a of a group involved in catalysis (likely the general base abstracting the C2 proton) was estimated at 5.7 from inhibitor (oxalylglycine) binding studies, but appears as 4.5 in the ¹³C KIE pH profile [10]. This displacement indicates that catalysis (proton abstraction) is ~16 times faster than substrate dissociation at this step, further highlighting the enzyme's efficiency.

Table 4: Summary of Key Kinetic Isotope Effects in Pig Heart NADP-IDH Mechanism [10]

Isotope EffectObserved ValueInterpretationMechanistic Implication
²H KIE on V/K (D(V/KIc))~1.08 (max at low pH)Hydride transfer is chemically significant but not fully rate-limiting; Masked by commitment to catalysisStepwise mechanism; Commitment factor dampens observed KIE
¹³C KIE on V/K (¹³(V/KIc))1.0028 (pH 7) → 1.040 (low pH)High commitment to decarboxylation at pH 7; Intrinsic KIE ~1.050 expressed at low pH where commitment decreasesStepwise mechanism; Decarboxylation has a late, enolate-like TS
¹³C KIE on V/K with [2-²H]Ic~1.016 (low pH)Decrease from 1.040 (unlabeled) confirms stepwise mechanism; Deuteration slows oxidation, reducing commitmentOxidation and decarboxylation are distinct chemical steps
pK in ¹³(V/KIc) profileApparent pK = 4.5Displaced from true catalytic pK (5.7) by factor of 16 (kcat/kdiss)Catalysis (proton abstraction) is faster than substrate dissociation at C2

These KIE studies collectively paint a detailed picture: IDH operates via a compulsory-order, stepwise mechanism where hydride transfer to NADP⁺ precedes decarboxylation. The formation of the discrete oxalosuccinate intermediate is crucial, and the enzyme achieves remarkable catalytic efficiency by ensuring a high commitment to the decarboxylation step once oxidation occurs. The transition state for decarboxylation involves significant C1-C2 bond rupture concurrent with enolate formation, stabilized extensively by the Mg²⁺ ion and active site residues.

Compounds Mentioned in Article:

  • Dihydrogen isocitrate (Isocitrate)
  • NADP⁺ (Nicotinamide adenine dinucleotide phosphate, oxidized form)
  • NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form)
  • Oxalosuccinate
  • 2-Hydroxy-3-oxoglutarate (Enol α-ketoglutarate)
  • α-Ketoglutarate (2-Oxoglutarate)
  • Carbon Dioxide (CO₂)
  • Magnesium ion (Mg²⁺)
  • Calcium ion (Ca²⁺)
  • Oxalylglycine
  • 3-Fluoroisocitrate
  • 8-oxo-dGTP (8-oxo-2'-deoxyguanosine-5'-triphosphate)
  • dGTP (2'-deoxyguanosine-5'-triphosphate)

Properties

Product Name

Dihydrogen isocitrate

IUPAC Name

hydron;1-hydroxypropane-1,2,3-tricarboxylate

Molecular Formula

C6H7O7-

Molecular Weight

191.12 g/mol

InChI

InChI=1S/C6H8O7/c7-3(8)1-2(5(10)11)4(9)6(12)13/h2,4,9H,1H2,(H,7,8)(H,10,11)(H,12,13)/p-1

InChI Key

ODBLHEXUDAPZAU-UHFFFAOYSA-M

Canonical SMILES

[H+].[H+].C(C(C(C(=O)[O-])O)C(=O)[O-])C(=O)[O-]

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